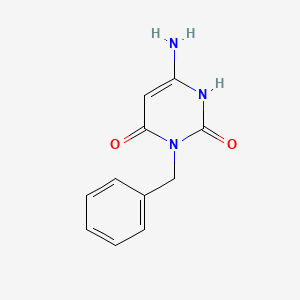

6-Amino-3-benzyl-1H-pyrimidine-2,4-dione

カタログ番号:

B8624649

分子量:

217.22 g/mol

InChIキー:

JCGJSBVUVFPNHB-UHFFFAOYSA-N

注意:

研究専用です。人間または獣医用ではありません。

説明

6-Amino-3-benzyl-1H-pyrimidine-2,4-dione is a chemical building block within the pyrimidine-2,4-dione family, a core structure of significant interest in medicinal chemistry and anticancer drug discovery. Pyrimidine derivatives are extensively investigated as potential therapeutic agents due to their ability to disrupt key cellular processes . Specifically, 6-aminouracil scaffolds, similar to this compound, serve as key precursors in the synthesis of more complex molecules designed as dual inhibitors of epigenetic and kinase targets, such as BRD4 and PLK1 . The inhibition of these targets can lead to disrupted cell cycle progression, induction of apoptosis, and the downregulation of anti-apoptotic proteins, presenting a promising strategy for cancer therapy . The benzyl substitution on the pyrimidine ring is a common feature incorporated to modulate the compound's hydrophobicity and interaction with biological targets . From a synthetic chemistry perspective, related 6-aminopyrimidine-2,4-diones can be prepared through the alkylation of 6-aminouracil derivatives with benzyl halides under basic conditions . This compound is intended for use in research and development laboratories as a key intermediate. It is For Research Use Only and is not intended for diagnostic or therapeutic applications. Handle with care, and refer to the Safety Data Sheet for proper handling instructions.

特性

分子式 |

C11H11N3O2 |

|---|---|

分子量 |

217.22 g/mol |

IUPAC名 |

6-amino-3-benzyl-1H-pyrimidine-2,4-dione |

InChI |

InChI=1S/C11H11N3O2/c12-9-6-10(15)14(11(16)13-9)7-8-4-2-1-3-5-8/h1-6H,7,12H2,(H,13,16) |

InChIキー |

JCGJSBVUVFPNHB-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C(C=C1)CN2C(=O)C=C(NC2=O)N |

製品の起源 |

United States |

類似化合物との比較

Substituent Variations

Key Observations :

- Methoxybenzyl substituents (e.g., in ) introduce steric bulk and electronic effects, altering molecular interactions in crystal lattices or biological targets.

Heterocyclic Dione Derivatives with Divergent Cores

Imidazolidin-2,4-diones (e.g., IM-3, IM-7)

Pyrrolo(1,2-a)pyrazine-1,4-diones (e.g., PPDH, PPDHMP)

Key Comparisons :

- Pyrimidine-diones (e.g., 6-Amino-3-benzyl-1H-pyrimidine-2,4-dione) lack reported antibacterial or CNS activities, unlike imidazolidine- and pyrrolopyrazine-diones .

- Imidazolidine derivatives are pharmacologically better characterized, with demonstrated in vivo effects .

Crystallographic Data

- 1,3-Bis(4-methoxybenzyl)-6-methylpyrimidine-2,4-dione : Exhibits weak C–H···O hydrogen bonds in crystal packing, influencing stability .

- 6-Amino-1,3-dimethylpyrimidine-2,4-dione: Lacks reported crystallographic data, suggesting differences in molecular packing compared to methoxybenzyl derivatives .

Pharmacological and Toxicological Profiles

Q & A

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。